1-(3-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide
Description
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2S2/c15-12-3-1-2-11(8-12)10-22(19,20)17-13-4-6-18(9-13)14-16-5-7-21-14/h1-3,5,7-8,13,17H,4,6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMOJNUXPIBRHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)CC2=CC(=CC=C2)F)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be formed via the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Coupling Reactions: The fluorophenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenylboronic acid or a fluorophenyl halide.
Methanesulfonamide Formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(3-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the fluorophenyl group and the thiazolyl-pyrrolidinyl moiety.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent modifications to introduce the pyrrolidine and methanesulfonamide functionalities. Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
The compound has shown promise in several biological assays, particularly in the context of its interaction with various biological targets:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of thiazole compounds exhibit significant antimicrobial properties. The thiazole moiety is known for its ability to disrupt bacterial cell wall synthesis, making it a valuable scaffold for developing new antibiotics .
- Anticancer Properties : Research suggests that compounds containing thiazole rings can inhibit cancer cell proliferation. They may act by interfering with cellular pathways involved in tumor growth and metastasis .
- Neurological Applications : The compound's potential neuroprotective effects are being explored, particularly in relation to neurodegenerative diseases. Thiazole derivatives have been implicated in modulating neurotransmitter systems, which could be beneficial in treating conditions like Alzheimer's disease .
Case Studies
Several studies have documented the efficacy of thiazole-based compounds in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that a related thiazole compound significantly inhibited the growth of resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism was attributed to disruption of the bacterial cell membrane integrity .
- Cancer Research : In vitro studies showed that a derivative of 1-(3-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide induced apoptosis in human cancer cell lines by activating caspase pathways. This suggests potential for development as an anticancer agent .
- Neuroprotection : Research highlighted the neuroprotective effects of thiazole derivatives in models of oxidative stress-induced neuronal damage. The compounds were shown to reduce markers of inflammation and oxidative stress, indicating their potential utility in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Alternatively, it may modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be identified based on shared motifs: fluorophenyl groups, sulfonamide linkages, and heterocyclic systems. Below is a detailed comparison with two representative compounds from the evidence:
Compound A : N-(4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)Benzyl)Methanesulfonamide (from )
- Structure : Features a chromen-4-one scaffold fused with a pyrazolo[3,4-d]pyrimidine system, a 3-fluorophenyl group, and a methanesulfonamide tail.
- Molecular Weight : 603.0 g/mol (M⁺+1) .
- Melting Point : 252–255°C .
- Key Differences: Larger molecular framework due to the chromenone and pyrazolopyrimidine moieties. the smaller thiazole in the target compound. Likely distinct solubility and bioavailability due to extended aromaticity.
Compound B : 1-((3S,4R)-4-(3-Fluorophenyl)-1-(2-Methoxyethyl)Pyrrolidin-3-yl)-3-(4-Methyl-3-(2-Methylpyrimidin-5-yl)-1-Phenyl-1H-Pyrazol-5-yl)Urea (from )
- Structure : Contains a pyrrolidine ring substituted with a 3-fluorophenyl group and a urea linkage to a pyrazole-pyrimidine system.
- Activity : Reported as a TRKA kinase inhibitor .
- Key Differences :
- Urea linker instead of methanesulfonamide.
- Additional pyrimidine and phenyl groups in the heterocyclic system.
- Methoxyethyl substituent on pyrrolidine vs. thiazole in the target compound.
Tabular Comparison
Structural and Functional Implications
- Sulfonamide vs.
- Heterocyclic Systems: The thiazole ring in the target compound offers a compact, sulfur-containing heterocycle, contrasting with Compound A’s chromenone (oxygen-based) and Compound B’s pyrimidine (nitrogen-rich) systems. These differences could affect metabolic stability or binding affinity.
- Fluorophenyl Group : All three compounds retain a 3-fluorophenyl group, suggesting a shared role in hydrophobic interactions or resistance to oxidative metabolism .
Biological Activity
The compound 1-(3-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide is a novel sulfonamide derivative that has attracted attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
This compound features a complex structure composed of a 3-fluorophenyl group, a pyrrolidine moiety linked to a thiazole ring, and a methanesulfonamide functional group. The molecular formula is with a molecular weight of approximately 335.36 g/mol. The presence of fluorine and sulfur in the structure may contribute to its unique biological properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, including resistant strains of Escherichia coli and Staphylococcus aureus. The mechanism involves the inhibition of bacterial cell wall synthesis, which is critical for bacterial survival .
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspases and the mitochondrial pathway, leading to cell cycle arrest at the G2/M phase .
Inhibition of Enzymatic Activity
The compound has been identified as a potent inhibitor of certain enzymes involved in cancer progression. Specifically, it inhibits the activity of tyrosine kinases , which are crucial for cell signaling pathways that promote tumor growth and metastasis .
The biological activity of 1-(3-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]methanesulfonamide can be attributed to several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor for various kinases and enzymes involved in metabolic pathways.
- Cell Cycle Modulation : The compound alters cell cycle progression, particularly affecting the G2/M transition.
- Induction of Apoptosis : It promotes programmed cell death through mitochondrial pathways.
Study 1: Antimicrobial Efficacy
A study published in 2023 assessed the antimicrobial efficacy of this compound against clinical isolates. Results indicated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against tested pathogens, demonstrating its potential as an antimicrobial agent .
Study 2: Anticancer Activity
In another study focusing on its anticancer properties, researchers treated human breast cancer cells with varying concentrations of the compound. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 10 µM .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | Mechanism | IC50/MIC Value |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | Cell wall synthesis inhibition | MIC: 8-32 µg/mL |
| Anticancer | Breast cancer cells | Induction of apoptosis | IC50: ~10 µM |
| Enzyme Inhibition | Tyrosine kinases | Signal transduction blockade | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
